N-benzyl-4-methyl-3,5-dinitrobenzamide
Description
N-Benzyl-4-methyl-3,5-dinitrobenzamide is a nitro-substituted benzamide derivative characterized by a benzyl group attached to the amide nitrogen and a methyl group at the para position of the benzamide ring. The compound’s structure includes two nitro groups at the 3- and 5-positions, contributing to its electron-deficient aromatic system.
Properties
Molecular Formula |
C15H13N3O5 |
|---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
N-benzyl-4-methyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H13N3O5/c1-10-13(17(20)21)7-12(8-14(10)18(22)23)15(19)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,19) |
InChI Key |
GAOQUOBRAPBZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of 3,5-Dinitro-4-Methylbenzoyl Chloride
The most straightforward method involves reacting 3,5-dinitro-4-methylbenzoyl chloride with benzylamine under Schotten-Baumann conditions. This approach leverages the high reactivity of acyl chlorides toward amines, facilitating rapid amide bond formation.
Procedure :
- Synthesis of 3,5-Dinitro-4-Methylbenzoic Acid :
Starting with 4-methylbenzoic acid, nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The methyl group directs nitration to the ortho positions (3- and 5-), while the carboxylic acid’s meta-directing effect ensures regioselectivity.
$$ \text{4-Methylbenzoic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3} \text{3,5-Dinitro-4-methylbenzoic acid} $$
Conversion to Acyl Chloride :
The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) to yield 3,5-dinitro-4-methylbenzoyl chloride.Amidation with Benzylamine :
The acyl chloride is reacted with benzylamine in the presence of a base (e.g., triethylamine) to neutralize HCl. The reaction proceeds at room temperature in tetrahydrofuran (THF), yielding this compound.
$$ \text{3,5-Dinitro-4-methylbenzoyl chloride} + \text{Benzylamine} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} $$
Yield : 65–72% after purification by recrystallization from ethyl acetate/hexane.
Stepwise Nitration and Amidation
An alternative route involves sequential nitration of a preformed benzamide precursor. This method is advantageous when direct nitration of the benzoic acid derivative is challenging.
Procedure :
- Synthesis of 4-Methyl-N-benzylbenzamide :
4-Methylbenzoic acid is converted to its acyl chloride and reacted with benzylamine as described above.
- Nitration of 4-Methyl-N-benzylbenzamide :
The benzamide is subjected to nitration using fuming HNO₃ and H₂SO₄ at 0°C. The methyl group directs nitro groups to the 3- and 5-positions, while the amide’s electron-withdrawing nature moderates reactivity.
Challenges :
Derivatization from PBTZ169 Analogues
A specialized approach involves modifying the antitubercular drug precursor PBTZ169 (a benzothiazinone). Ring-opening reactions of PBTZ169’s thiazinone moiety with benzylamine derivatives yield N-benzyl benzamides.
Procedure :
- Thiazinone Ring Opening :
PBTZ169 is treated with benzylamine in acetonitrile under reflux, cleaving the thiazinone ring to form a benzamide intermediate.
- Nitration :
The intermediate is nitrated to introduce nitro groups at the 3- and 5-positions, followed by purification via column chromatography.
Advantages :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
- Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl during amidation.
- Molar Ratios : A 1.2:1 molar ratio of benzylamine to acyl chloride maximizes yield while reducing unreacted starting material.
Characterization and Analytical Data
Spectroscopic Characterization
Chromatographic Purity
- TLC (EtOAc/hexane 2:8) : Rf = 0.25.
- HPLC : >98% purity using a C18 column and acetonitrile/water gradient.
Applications and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under mild to moderate temperatures and pressures .
Major Products
The major products formed from these reactions include amine derivatives and substituted benzamides, which have various applications in pharmaceuticals and materials science .
Scientific Research Applications
N-benzyl-4-methyl-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, in the context of tuberculosis treatment, it acts as an inhibitor of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme crucial for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the mycobacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares N-benzyl-4-methyl-3,5-dinitrobenzamide with structurally related benzamide derivatives, emphasizing substituent variations and their implications:
Key Observations:
Substituent Effects on Reactivity and Function :
- The benzyl group in this compound enhances lipophilicity compared to aliphatic substituents (e.g., N-octyl in compound 11) . This property may improve membrane permeability in biological systems.
- Nitro groups at the 3- and 5-positions are common across all analogs, contributing to electron-withdrawing effects that stabilize the aromatic ring and influence intermolecular interactions (e.g., hydrogen bonding in protein binding) .
N-(4-Chloromercuriphenyl)-4-chloro-3,5-dinitrobenzamide serves as a mercury-containing protein reagent, demonstrating the utility of nitrobenzamides in probing enzyme quaternary structures .
Crystallographic and Thermal Properties: 4-Methyl-3,5-dinitro-N-(4-nitrophenyl)benzamide exhibits high thermal stability, attributed to strong π-π stacking and nitro group interactions, making it suitable for materials science applications . 4-Amino-3,5-dinitrobenzamide displays polymorphism, with phase transitions influenced by solvent and temperature, critical for pharmaceutical formulation .
Q & A
Q. What are the standard synthetic routes for N-benzyl-4-methyl-3,5-dinitrobenzamide, and how can purity be optimized?
The synthesis typically involves:
- Nitro group introduction : Nitration of 4-methylbenzamide derivatives using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to achieve regioselective 3,5-dinitration.
- Benzylation : Reaction of the nitro-substituted intermediate with benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve the benzyl, methyl, and nitro group environments. Aromatic proton splitting patterns confirm substitution symmetry.
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ ion).
- X-ray Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, 123 K) determines bond lengths, angles, and packing motifs. For example, related dinitrobenzamides show planar aromatic rings with intramolecular H-bonding between nitro and amide groups .
Q. How can researchers address discrepancies in solubility and stability data for this compound?
- Solubility profiling : Use dynamic light scattering (DLS) or UV-Vis spectroscopy in solvents (e.g., DMSO, THF, chloroform) under varying temperatures.
- Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC. Nitro groups may hydrolyze under alkaline conditions, requiring pH-controlled storage .
Advanced Research Questions
Q. What computational strategies predict the stable polymorphs of this compound?
- Density Functional Theory (DFT) : Compare lattice energies of potential polymorphs using software like Gaussian or CRYSTAL.
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O nitro contacts) to prioritize experimentally viable forms.
- Molecular Dynamics (MD) : Simulate crystallization pathways in solvents like ethanol to identify kinetic vs. thermodynamic forms .
Q. How can researchers resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Dose-response profiling : Use IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish target-specific effects from off-target toxicity.
- Binding specificity studies : Competitive fluorescence polarization assays with BH3-domain peptides or molecular docking (AutoDock Vina) to anti-apoptotic proteins (e.g., Bcl-xL) quantify affinity.
- Metabolite screening : LC-MS/MS identifies nitro-reduced metabolites that may contribute to cytotoxicity .
Q. What methodologies validate the compound’s role in radical scavenging or redox modulation?
- Electron Paramagnetic Resonance (EPR) : Detect stable free radicals (e.g., DPPH quenching) in the presence of nitro groups.
- Cyclic Voltammetry : Measure reduction potentials (e.g., nitro-to-amine transitions) in non-aqueous electrolytes (0.1 M TBAP in acetonitrile).
- Cellular ROS assays : Fluorescent probes (e.g., DCFH-DA) in macrophage models (e.g., RAW 264.7) under oxidative stress .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- LC-MS/MS with MSⁿ fragmentation : Resolves impurities (e.g., mono-nitro intermediates, hydrolyzed amides).
- Process Analytical Technology (PAT) : In-line FTIR monitors nitration and benzylation steps in real time.
- Crystallization engineering : Seeding with pure product crystals suppresses byproduct incorporation .
Key Research Challenges
- Regioselectivity in nitration : Competing para/meta substitutions require precise stoichiometric control.
- Polymorph stability : Metastable forms may dominate under high-speed crystallization conditions.
- Biological specificity : Off-target effects due to nitro group redox activity necessitate structural analogs with modified electron-withdrawing groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
